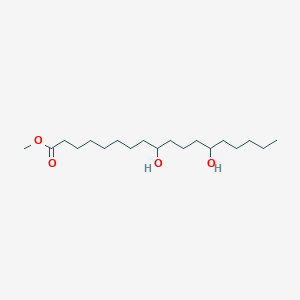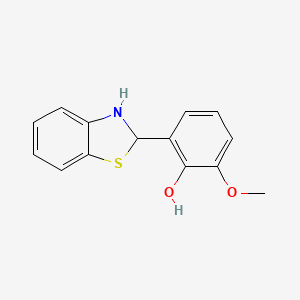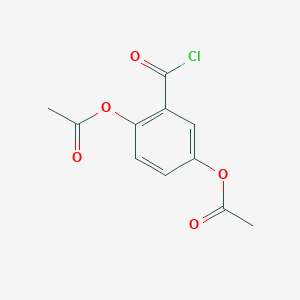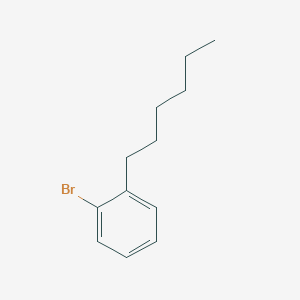
1-Bromo-2-hexylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-hexylbenzene is an organic compound with the molecular formula C12H17Br. It consists of a benzene ring substituted with a bromine atom at the first position and a hexyl group at the second position. This compound is part of the bromobenzene family, which is known for its applications in organic synthesis and various industrial processes.
Métodos De Preparación
1-Bromo-2-hexylbenzene can be synthesized through several methods:
-
Synthetic Routes and Reaction Conditions
Bromination of 2-hexylbenzene: This method involves the bromination of 2-hexylbenzene using bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs at room temperature and yields this compound.
Grignard Reaction: Another method involves the formation of a Grignard reagent from 2-hexylbromobenzene, followed by the reaction with bromine to yield this compound.
-
Industrial Production Methods
- Industrial production of this compound often involves large-scale bromination processes using automated reactors to ensure precise control over reaction conditions and yield optimization.
Análisis De Reacciones Químicas
1-Bromo-2-hexylbenzene undergoes various chemical reactions, including:
-
Substitution Reactions
Nucleophilic Substitution: The bromine atom in this compound can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-), leading to the formation of corresponding substituted benzene derivatives.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, to form various substituted products.
-
Oxidation and Reduction Reactions
Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst to form the corresponding hexylbenzene.
Aplicaciones Científicas De Investigación
1-Bromo-2-hexylbenzene has several applications in scientific research:
-
Chemistry
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Catalysis: The compound is used in catalytic reactions, such as Suzuki coupling and Heck reactions, to form carbon-carbon bonds.
-
Biology and Medicine
Drug Development: this compound is used in the development of new drugs and therapeutic agents due to its ability to interact with biological molecules.
Biochemical Studies: The compound is used in biochemical studies to investigate the mechanisms of enzyme-catalyzed reactions and protein-ligand interactions.
-
Industry
Material Science: It is used in the production of advanced materials, such as liquid crystals and conductive polymers, due to its unique chemical properties.
Environmental Science: The compound is used in environmental studies to investigate the degradation and transformation of organic pollutants.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-hexylbenzene involves its interaction with various molecular targets and pathways:
-
Molecular Targets
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, affecting their catalytic activity.
Receptors: It can interact with cell surface receptors, modulating signal transduction pathways and cellular responses.
-
Pathways Involved
Signal Transduction: this compound can modulate signal transduction pathways, such as the MAPK/ERK pathway, affecting cell proliferation, differentiation, and apoptosis.
Metabolic Pathways: The compound can influence metabolic pathways by altering the activity of key enzymes involved in metabolism.
Comparación Con Compuestos Similares
1-Bromo-2-hexylbenzene can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
Bromobenzene: Consists of a benzene ring substituted with a bromine atom. It is used as a reagent in organic synthesis and has similar chemical properties.
1-Bromo-4-hexylbenzene: Similar to this compound but with the hexyl group at the fourth position. It has different reactivity and applications.
1-Bromo-3-hexylbenzene: Similar to this compound but with the hexyl group at the third position. It exhibits different chemical behavior and uses.
-
Uniqueness
Positional Isomerism: The position of the hexyl group in this compound affects its reactivity and interactions with other molecules, making it unique compared to its positional isomers.
Chemical Properties: The specific arrangement of substituents in this compound imparts distinct chemical properties, such as solubility, boiling point, and reactivity, which are different from other similar compounds.
Propiedades
Número CAS |
38409-58-4 |
|---|---|
Fórmula molecular |
C12H17Br |
Peso molecular |
241.17 g/mol |
Nombre IUPAC |
1-bromo-2-hexylbenzene |
InChI |
InChI=1S/C12H17Br/c1-2-3-4-5-8-11-9-6-7-10-12(11)13/h6-7,9-10H,2-5,8H2,1H3 |
Clave InChI |
XKYWOQMOQMYGGL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC=CC=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


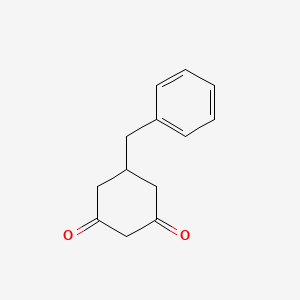
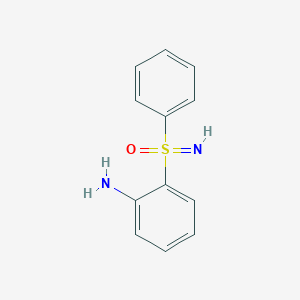
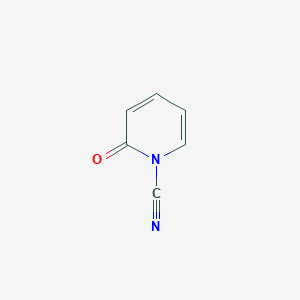
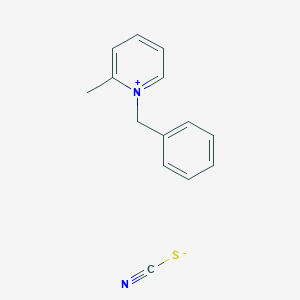

![[(3S,7S,8R,9S,10R,13S,14S)-7-methoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14671966.png)
![8-Oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14671969.png)

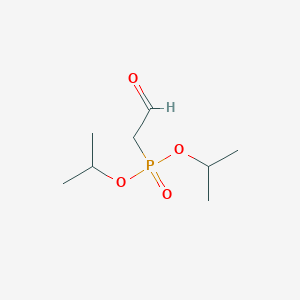
![2-[Di(prop-2-en-1-yl)carbamoyl]benzoic acid](/img/structure/B14671985.png)
